Cas no 2171372-26-0 (3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo3.1.0hexane-1-carboxylic acid)

3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo3.1.0hexane-1-carboxylic acid structure
2171372-26-0 structure
Product name:3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo3.1.0hexane-1-carboxylic acid
CAS No:2171372-26-0
MF:C27H30N2O5
MW:462.537507534027
CID:6213661
PubChem ID:165531311

3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo3.1.0hexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo3.1.0hexane-1-carboxylic acid
    • 3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]bicyclo[3.1.0]hexane-1-carboxylic acid
    • 2171372-26-0
    • EN300-1574647
    • Inchi: 1S/C27H30N2O5/c1-2-17(12-24(30)28-18-11-16-13-27(16,14-18)25(31)32)29-26(33)34-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,16-18,23H,2,11-15H2,1H3,(H,28,30)(H,29,33)(H,31,32)/t16?,17-,18?,27?/m1/s1
    • InChI Key: KLAIVKUKAVVURN-WEGZXJPTSA-N
    • SMILES: OC(C12CC(CC1C2)NC(C[C@@H](CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

Computed Properties

  • Exact Mass: 462.21547206g/mol
  • Monoisotopic Mass: 462.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 780
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 3.6

3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo3.1.0hexane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1574647-0.25g
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]bicyclo[3.1.0]hexane-1-carboxylic acid
2171372-26-0
0.25g
$3099.0 2023-06-05
Enamine
EN300-1574647-2.5g
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]bicyclo[3.1.0]hexane-1-carboxylic acid
2171372-26-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1574647-50mg
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]bicyclo[3.1.0]hexane-1-carboxylic acid
2171372-26-0
50mg
$2829.0 2023-09-24
Enamine
EN300-1574647-2500mg
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]bicyclo[3.1.0]hexane-1-carboxylic acid
2171372-26-0
2500mg
$6602.0 2023-09-24
Enamine
EN300-1574647-500mg
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]bicyclo[3.1.0]hexane-1-carboxylic acid
2171372-26-0
500mg
$3233.0 2023-09-24
Enamine
EN300-1574647-100mg
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]bicyclo[3.1.0]hexane-1-carboxylic acid
2171372-26-0
100mg
$2963.0 2023-09-24
Enamine
EN300-1574647-250mg
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]bicyclo[3.1.0]hexane-1-carboxylic acid
2171372-26-0
250mg
$3099.0 2023-09-24
Enamine
EN300-1574647-0.5g
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]bicyclo[3.1.0]hexane-1-carboxylic acid
2171372-26-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1574647-1.0g
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]bicyclo[3.1.0]hexane-1-carboxylic acid
2171372-26-0
1g
$3368.0 2023-06-05
Enamine
EN300-1574647-10.0g
3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]bicyclo[3.1.0]hexane-1-carboxylic acid
2171372-26-0
10g
$14487.0 2023-06-05

Additional information on 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo3.1.0hexane-1-carboxylic acid

Introduction to 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo3.1.0hexane-1-carboxylic Acid (CAS No. 2171372-26-0)

3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo3.1.0hexane-1-carboxylic acid, identified by its CAS number 2171372-26-0, is a sophisticated compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research and development. The unique structural features of this molecule, particularly its bicyclic framework and the presence of a fluorenylmethoxycarbonyl (Fmoc) group, contribute to its potential as a lead compound in drug discovery.

The molecular structure of 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo3.1.0hexane-1-carboxylic acid is characterized by a bicyclo[3.1.0]hexane core, which is a motif that is frequently encountered in biologically active natural products and synthetic drugs. This bicyclic scaffold provides the molecule with rigidity, which can be crucial for binding to biological targets with high specificity. Additionally, the presence of an amide linkage and an Fmoc group suggests potential applications in peptide mimetics and protein ligands, areas where such modifications are often employed to enhance binding affinity and stability.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The compound 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo3.1.0hexane-1-carboxylic acid has been studied for its potential to interact with specific enzymes and receptors involved in metabolic disorders, inflammation, and cancer. The fluorenylmethoxycarbonyl moiety, in particular, is a well-known protecting group in peptide chemistry but also serves as a pharmacophore in certain drug candidates due to its ability to enhance solubility and metabolic stability.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques such as transition metal-catalyzed reactions and asymmetric synthesis has been crucial in obtaining the desired enantiomerically pure form of the molecule. These synthetic strategies not only highlight the complexity of the compound but also showcase the advancements in synthetic organic chemistry that have enabled the preparation of such intricate structures.

One of the most intriguing aspects of 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo3.1.0hexane-1-carboxylic acid is its potential as a tool for understanding biological mechanisms at the molecular level. Researchers have utilized this compound in various biochemical assays to investigate the interactions between enzymes and substrates or inhibitors. The rigid bicyclic core provides a scaffold that can mimic natural substrates or bind to specific pockets on enzymes, allowing for detailed structural studies using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

The pharmacological properties of this compound have been evaluated through both in vitro and in vivo studies. In vitro assays have shown that it can interact with target proteins with high affinity, suggesting its potential as an inhibitor or modulator of specific biological pathways. In vivo studies have further demonstrated its ability to elicit effects relevant to therapeutic applications, although more extensive research is needed to fully understand its mechanism of action and potential side effects.

The development of new pharmaceuticals relies heavily on the identification and optimization of lead compounds like 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo3.1.0hexane-1-carboxylic acid. The combination of computational modeling, high-throughput screening, and medicinal chemistry techniques has accelerated the process of identifying promising candidates for further development. The unique structural features of this compound make it an attractive starting point for designing derivatives with improved pharmacological properties.

In conclusion, 3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo3.1.0hexane-1-carboxylic acid (CAS No. 2171372-26-0) represents a significant advancement in pharmaceutical chemistry and biomedicine. Its complex structure, combined with its promising biological activities, makes it a valuable compound for further research and development. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in the discovery and development of new therapies for various diseases.

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